4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves a multi-step process:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as methyl iodide and sodium methoxide.
Fluorination: The fluorine atom is introduced via nucleophilic substitution, often using reagents like potassium fluoride or cesium fluoride.
Hydrazide Formation: The final step involves the reaction of the benzothiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzohydrazide moiety, converting it to the corresponding amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-methoxy-7-methyl-1,3-benzothiazole-2-carboxylic acid.
Reduction: 4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzylamine.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide: Lacks the methyl group, which may affect its biological activity.
4-chloro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide: Chlorine instead of fluorine, potentially altering its reactivity and biological properties.
4-fluoro-N’-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide: Hydroxy group instead of methoxy, which can influence its solubility and reactivity.
Uniqueness
The unique combination of fluorine, methoxy, and methyl groups in 4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide enhances its chemical stability and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-9-3-8-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCHNQBEAKTUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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